2,2-diethyl-6-methylmorpholine
Description
2,2-Diethyl-6-methylmorpholine is a morpholine derivative characterized by a six-membered morpholine ring substituted with two ethyl groups at the 2-position and a methyl group at the 6-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic and steric properties.
Properties
CAS No. |
1497088-76-2 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-6-methylmorpholine typically involves the cyclization of appropriate amino alcohols or amino diols. One common method is the reaction of 2-amino-2-methyl-1-propanol with diethyl sulfate under basic conditions to form the desired morpholine derivative. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal catalysts, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-diethyl-6-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2,2-diethyl-6-methylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-diethyl-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Stereochemistry : Stereoisomers like (2S,6S)-2,6-dimethylmorpholine exhibit distinct pharmacological profiles, underscoring the importance of chiral centers in drug design .
- Functional Groups : The ester-containing analog () shows higher reactivity in aqueous environments due to ester hydrolysis, unlike the stable ether linkage in the target compound .
Physicochemical Properties
| Property | 2,2-Diethyl-6-methylmorpholine | 2,6-Dimethylmorpholine | 2-Ethyl-5-methylmorpholine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~171.3 | ~129.2 | ~157.3 |
| Solubility in Water | Low | Moderate | Low |
| Melting Point (°C) | Not reported | 45–47 | Not reported |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
